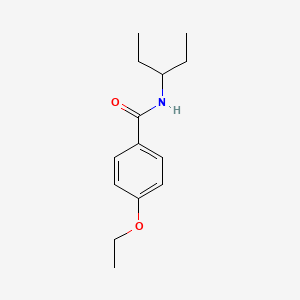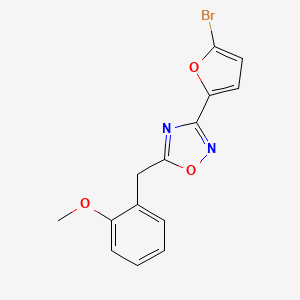
4-ethoxy-N-(1-ethylpropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamides like 4-ethoxy-N-(1-ethylpropyl)benzamide typically involves the reaction of benzoyl chlorides with amines or the amidation of benzoic acids with suitable amines or ammonia. These methods allow for the introduction of various substituents on the benzamide scaffold, tailoring the compound's properties for specific applications (Iwanami et al., 1981).
Molecular Structure Analysis
The molecular structure of benzamides, including 4-ethoxy-N-(1-ethylpropyl)benzamide, can be studied using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These studies provide insights into the compound's conformation, electronic distribution, and potential interaction sites for biological activity (T. Yanagi et al., 2000).
Chemical Reactions and Properties
Benzamides undergo various chemical reactions, including hydrolysis, halogenation, and nitration, which can modify their chemical structure and, consequently, their physical and chemical properties. These reactions are crucial for developing benzamide derivatives with enhanced or specific biological activities (A. Singh et al., 2002).
Physical Properties Analysis
The physical properties of 4-ethoxy-N-(1-ethylpropyl)benzamide, such as melting point, boiling point, solubility, and crystal form, are influenced by its molecular structure. Understanding these properties is essential for the compound's formulation and application in various fields (S. Kang et al., 2000).
Chemical Properties Analysis
The chemical properties of 4-ethoxy-N-(1-ethylpropyl)benzamide, including its reactivity, stability, and interaction with other molecules, are determined by its functional groups and molecular geometry. Studies on these properties facilitate the development of benzamide derivatives for specific industrial and pharmaceutical applications (J. Sakaguchi et al., 1992).
Aplicaciones Científicas De Investigación
Neuroleptic Activity
Research on benzamides, including compounds structurally similar to 4-ethoxy-N-(1-ethylpropyl)benzamide, has shown potential neuroleptic (antipsychotic) activity. For instance, studies on a series of benzamides designed as potential neuroleptics revealed that certain modifications in the benzamide structure could significantly enhance their activity against apomorphine-induced stereotyped behavior in rats, suggesting their potential use in treating psychosis with fewer side effects (Iwanami et al., 1981).
Antibacterial Activity
Derivatives of 4-aminoantipyrine, which share a functional similarity with benzamides, have been synthesized and evaluated for their antibacterial activity. These compounds demonstrated modest activity against various bacterial strains, indicating the potential for developing new antibacterial agents from benzamide derivatives (Cunha et al., 2005).
Nonlinear Optical (NLO) Properties
The NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated, revealing that these compounds are promising candidates for NLO materials. The study demonstrated significant improvements in NLO properties through structural modifications, suggesting the potential for designing advanced NLO materials based on benzamide derivatives (Kiven et al., 2023).
Synthesis of α-Bromo Hemiaminals
Research on the ethoxybromination of enamides, a process that could potentially involve compounds related to 4-ethoxy-N-(1-ethylpropyl)benzamide, has been developed to yield α-bromo hemiaminals. These versatile intermediates can undergo various transformations, highlighting the synthetic utility of benzamide derivatives in organic synthesis (Nocquet‐Thibault et al., 2013).
Sigma Receptor Binding for Cancer Imaging
A study involving N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (a compound similar in function to benzamides) showed its potential to visualize primary breast tumors in humans through preferential binding to sigma receptors overexpressed on cancer cells. This highlights the application of benzamide derivatives in diagnostic imaging and possibly targeted therapy (Caveliers et al., 2002).
Propiedades
IUPAC Name |
4-ethoxy-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-4-12(5-2)15-14(16)11-7-9-13(10-8-11)17-6-3/h7-10,12H,4-6H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQGHJQXOJDZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(pentan-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5544822.png)
![1-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5544830.png)
![4-methyl-4-[3-(tetrahydro-3-furanyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B5544841.png)
![N-[(3R*,4R*)-4-(1-pyrrolidinyl)tetrahydro-3-furanyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5544844.png)
![N,N-diethyl-2-[3-(2-furyl)-1-(2-methoxyphenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5544848.png)
![3-amino-5-chloro-N-(4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544852.png)
![7-[2-(2-methoxyethyl)morpholin-4-yl]-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5544853.png)
![4-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5544865.png)
![2-[3-(3-pyridinylamino)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5544869.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5544892.png)

![5-(2-methylphenyl)-4-[(2-thienylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544911.png)
![3-(2-chloro-6-fluorophenyl)-6-(1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5544915.png)